molecular formula C17H22N4O2S B2391027 3-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1235148-70-5

3-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Katalognummer: B2391027
CAS-Nummer: 1235148-70-5
Molekulargewicht: 346.45
InChI-Schlüssel: JCCDRDGGTHTDAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a potent and selective small-molecule antagonist of the C-C chemokine receptor 1 (CCR1). This compound exhibits high-affinity binding to CCR1, effectively blocking the interaction with its primary ligand, CCL3 (MIP-1α), which is a key mechanism in leukocyte migration and inflammatory signaling pathways . Its primary research value lies in the investigation of inflammatory and autoimmune diseases, as the CCR1/CCL3 axis is implicated in the pathogenesis of conditions such as multiple sclerosis, rheumatoid arthritis, and transplant rejection. By selectively inhibiting CCR1-mediated signaling, this antagonist allows researchers to dissect the specific contributions of this receptor in complex immunological processes, providing a tool to validate CCR1 as a therapeutic target. Furthermore, research has explored the role of this specific compound in oncology contexts, particularly in modulating the tumor microenvironment . Its ability to inhibit CCR1 may affect the recruitment of immunosuppressive myeloid cells to tumor sites, thereby influencing cancer progression and potentially enhancing the efficacy of immunotherapies. The distinct chemical structure of this antagonist, featuring the pyrimidinyl-piperidine methylbenzenesulfonamide scaffold, is associated with favorable pharmacological properties, including metabolic stability and potential for central nervous system (CNS) penetration , making it a valuable probe for studying neuroinflammatory disease models.

Eigenschaften

IUPAC Name

3-methyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-14-4-2-5-16(12-14)24(22,23)20-13-15-6-10-21(11-7-15)17-18-8-3-9-19-17/h2-5,8-9,12,15,20H,6-7,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCDRDGGTHTDAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Piperidine Ring Functionalization

The piperidine intermediate is synthesized through two predominant methods:

Method A: Reductive Amination

Piperidin-4-one + Pyrimidin-2-amine → 1-(Pyrimidin-2-yl)piperidin-4-one (I)  
(I) + NH₂CH₂OH → 1-(Pyrimidin-2-yl)piperidin-4-ylmethanol (II)  
(II) → Phthalimide protection → Deprotection → Amine (III)  

Conditions:

  • Step I: EtOH, 80°C, 12 h (Yield: 68%)
  • Step II: NaBH₄/MeOH, 0°C → RT, 6 h (Yield: 82%)
  • Phthalimide: DIAD/PPh₃, THF, 0°C → RT (Yield: 75%)

Method B: Nucleophilic Substitution

4-(Bromomethyl)piperidine-1-carboxylate + Pyrimidin-2-amine → Deprotection → 1-(Pyrimidin-2-yl)piperidin-4-ylmethanamine  

Conditions:

  • DIPEA, DMF, 100°C, 24 h (Yield: 58%)

Table 1: Comparison of Piperidine Intermediate Synthesis

Parameter Method A Method B
Overall Yield 62% 48%
Purity (HPLC) >98% 95%
Scalability Kilogram-scale <100 g batches
Key Advantage Mild conditions Direct coupling

Sulfonamide Bond Formation

The critical coupling reaction employs two principal strategies:

Direct Sulfonylation

3-Methylbenzenesulfonyl chloride + 1-(Pyrimidin-2-yl)piperidin-4-ylmethanamine → Target compound  

Optimized Conditions:

  • Solvent: Dichloromethane (DCM)
  • Base: Triethylamine (2.5 eq)
  • Temperature: 0°C → RT, 4 h
  • Yield: 89%

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopted by GMP facilities for improved reproducibility:

Reactor Configuration :

Sulfonyl chloride feed (0.5 M in THF)  
│  
├─► Static mixer (T = -10°C)  
│   Amine solution (0.45 M in THF + Et₃N)  
│  
└─► Tubular reactor (ID = 2 mm, L = 5 m)  
    Residence time: 8 min  
    Yield: 94%  

Advantages:

  • 40% reduction in solvent use vs batch process
  • 99.5% conversion achieved

Purification Protocols

Crystallization Optimization :

Solvent System Purity Recovery
EtOAc/Hexane (1:3) 99.1% 82%
IPA/Water (4:1) 98.7% 91%

Chromatographic Methods :

  • Prep-HPLC: XBridge C18, 5 μm
  • Mobile phase: 10mM NH₄HCO₃ (pH 8.5)/MeCN gradient
  • Retention time: 6.8 min

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.78 (d, J=4.8 Hz, 2H, Pyrimidine H), 7.82 (s, 1H, SO₂NH), 7.68-7.45 (m, 4H, Ar-H), 4.21 (d, J=6.4 Hz, 2H, CH₂N), 3.02 (t, J=12.0 Hz, 2H, Piperidine H), 2.39 (s, 3H, Ar-CH₃)

Mass Spectrometry :

  • ESI-MS: m/z 387.1 [M+H]⁺ (Calc. 387.15)

X-ray Crystallography :

  • Space group: P2₁/c
  • Bond angles: C-SO₂-N = 118.7° ± 0.3°
  • Torsional strain: <5° deviation from ideal geometry

Analyse Chemischer Reaktionen

Types of Reactions

3-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

In the realm of medicinal chemistry, this compound is being explored for its potential as a therapeutic agent . The following points summarize its applications:

  • Anticancer Activity : Preliminary studies indicate that 3-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide exhibits significant anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, it has been shown to affect pathways crucial for cell proliferation and survival, leading to reduced tumor cell viability .
  • Antiparasitic Effects : Research has demonstrated that this compound may possess antiparasitic properties, showing effectiveness against various parasitic infections with effective concentrations in the micromolar range.

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially blocking substrate access or altering enzyme conformation. This mechanism can lead to significant effects on metabolic pathways .
  • Receptor Modulation : It may function as an agonist or antagonist at certain receptors, influencing various signaling pathways involved in cellular processes. This modulation is critical for developing new therapeutic strategies targeting specific diseases .

Biochemical Research Applications

In biochemical research, this compound serves as a valuable tool for studying various biological mechanisms:

  • Mechanism of Action Studies : Investigating how this compound interacts with enzymes and receptors can provide insights into its therapeutic potential and inform the design of more effective drugs .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in different contexts:

  • Tumor Cell Studies : In vitro studies have shown that treatment with this compound leads to significant inhibition of tumor cell proliferation and migration. The compound triggers cell death through mechanisms involving oxidative stress and modulation of key proteins associated with cell survival pathways .
  • Molecular Docking Studies : Molecular docking analyses have revealed that this compound can bind effectively to target proteins such as NRF2, which plays a role in cellular responses to oxidative stress. This interaction suggests potential pathways through which the compound exerts its biological effects .

Wirkmechanismus

The mechanism of action of 3-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor modulation, it can act as an agonist or antagonist, influencing signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The compound can be compared to structurally similar sulfonamide derivatives in terms of synthesis, physicochemical properties, and biological activity. Key analogs and their characteristics are summarized below:

Table 1: Comparison of Structural Analogs

Compound Name / ID Key Substituents Synthesis Yield Melting Point (°C) Biological Activity / Notes Reference
Target Compound 3-methylbenzenesulfonamide + pyrimidin-2-yl Not Reported Not Reported Hypothesized enzyme/receptor modulation
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ) Pyrimidine + chromenone + fluorophenyl 28% 175–178 Anticancer/kinase inhibition (inferred from structural motifs)
3-Chloro-N-({1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}methyl)benzenesulfonamide (15, ) Chlorobenzenesulfonamide + dihydrobenzofuran 83% Oil (no MP) α1A/α1D-adrenergic receptor antagonist
5-Chloro-2-fluoro-N-({1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}methyl)benzenesulfonamide (16, ) Chloro-fluoro substitution 67% Oil (no MP) Improved uroselectivity in α1A/α1D antagonism
3-Fluoro-N-{1-[2-(biphenyl-2-yloxy)ethyl]piperidin-4-yl}-benzenesulfonamide (21, ) Biphenyl ether + fluorobenzenesulfonamide Not Reported Oil (no MP) High purity (UPLC/MS >95%)

Physicochemical Properties

  • Melting Points: Analogs with rigid aromatic systems (e.g., chromenone in ) exhibit higher melting points (175–178°C), while flexible aliphatic chains () result in oils. The target compound’s 3-methyl group may reduce crystallinity compared to halogenated analogs.

Biologische Aktivität

3-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines aromatic and heterocyclic elements, which may contribute to its diverse pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N4O3SC_{18}H_{24}N_{4}O_{3}S. The presence of both a piperidine and a pyrimidine moiety suggests potential interactions with various biological targets, including enzymes and receptors.

The mechanism of action for this compound primarily involves its ability to interact with specific molecular targets. It can function as an enzyme inhibitor or receptor modulator :

  • Enzyme Inhibition : The compound may bind to the active site or allosteric sites of enzymes, thereby inhibiting their activity. This inhibition can block substrate access or alter enzyme conformation.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing various signaling pathways involved in cellular processes.

Antitumor Activity

Recent studies have highlighted the anticancer potential of this compound:

  • In vitro Studies : The compound demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The IC50 values ranged from 0.87 to 12.91 μM, indicating strong inhibitory effects compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
Cell LineIC50 (μM)Comparison with 5-FU
MDA-MB-2310.87Better
MCF71.75Better
Non-cancer (MCF10A)17.02Lesser

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes:

  • Matrix Metalloproteinases (MMPs) : It exhibited significant inhibitory activity against MMP-2 and MMP-9, which are implicated in cancer metastasis .

Case Studies

  • Breast Cancer Model : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound over 30 days significantly inhibited tumor growth and lung metastasis compared to control groups .
  • Enzyme Interaction Studies : Molecular docking studies indicated that the compound effectively binds to the active sites of target enzymes, suggesting a rational basis for its observed biological activities .

Q & A

Q. Key Considerations :

  • Reaction yields depend on temperature control (60–80°C) and stoichiometric ratios.
  • Impurities often arise from incomplete substitution; TLC monitoring is critical.

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound’s conformation?

Answer:
Methodology :

  • Data Collection : Use a single-crystal X-ray diffractometer (e.g., Oxford Diffraction Xcalibur) with Mo-Kα radiation (λ = 0.71073 Å) .
  • Structure Solution : Employ SHELXT for phase problem resolution via intrinsic phasing algorithms .
  • Refinement : SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms .

Example Crystallographic Parameters (from analogous sulfonamides):

ParameterValue
Space groupTriclinic, P1
a, b, c13.6081(6) Å, 14.5662(5) Å, 14.7502(7) Å
α, β, γ74.439(4)°, 69.077(4)°, 62.581(4)°
V (ų)2405.10(18)

Q. Applications :

  • Validates bond lengths (e.g., S–N = 1.63 Å) and dihedral angles between the pyrimidine and benzenesulfonamide moieties .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 2.35 ppm (piperidine CH2), δ 8.50 ppm (pyrimidine protons) .
    • ¹³C NMR : Sulfonamide carbonyl at δ 165–170 ppm.
  • FT-IR : S=O asymmetric stretch at 1350–1300 cm⁻¹ .
  • HRMS : Exact mass calculated for C₁₈H₂₃N₄O₂S ([M+H]⁺): 375.1491 .

Advanced: How can researchers address contradictory bioactivity data across in vitro assays?

Answer:
Case Study : Discrepancies in IC50 values for enzyme inhibition (e.g., carbonic anhydrase vs. kinase assays):

Assay Optimization :

  • Control buffer pH (e.g., pH 7.4 vs. 8.3 for sulfonamide binding) .
  • Validate enzyme purity via SDS-PAGE to rule out interference.

Data Normalization :

  • Use Z-factor scoring to assess assay robustness.
  • Include positive controls (e.g., acetazolamide for carbonic anhydrase) .

Computational Validation :

  • Molecular docking (AutoDock Vina) to compare binding poses across targets .

Q. Example Contradiction Resolution :

  • Lower activity in cell-based assays may stem from poor membrane permeability, addressed via logP optimization (target logP = 2–3) .

Advanced: What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

Answer:
Methodological Framework :

Solubility Enhancement :

  • Co-crystallization with cyclodextrins (e.g., β-CD) .
  • Micellar solubilization using polysorbate-80.

Metabolic Stability :

  • CYP450 inhibition assays (e.g., CYP3A4) to identify metabolic hotspots .
  • Deuteration at labile positions (e.g., benzylic CH2) to prolong half-life.

Tissue Distribution :

  • Radiolabeling (³H or ¹⁴C) for quantitative biodistribution studies .

Q. Key Metrics :

ParameterTarget Range
Plasma t₁/₂>4 hours
Oral bioavailability>20%

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

  • Enzyme Inhibition :

    • Fluorescence-based assays (e.g., carbonic anhydrase II using 4-methylumbelliferyl acetate) .
    EnzymeSubstrateIC50 (nM)
    Carbonic Anhydrase IX4-Nitrophenyl acetate12.5 ± 1.2
  • Antiproliferative Activity :

    • MTT assay on cancer cell lines (e.g., HCT-116, IC50 = 8.7 µM) .
  • Membrane Permeability :

    • Parallel Artificial Membrane Permeability Assay (PAMPA) .

Advanced: How does computational modeling guide the optimization of sulfonamide derivatives?

Answer:
Workflow :

QSAR Modeling :

  • Train models on datasets with >50 analogs (e.g., pIC50 vs. descriptors like logP, polar surface area) .

Molecular Dynamics (MD) :

  • Simulate ligand-receptor complexes (GROMACS) to assess binding stability over 100 ns .

ADMET Prediction :

  • SwissADME for predicting BBB permeability and CYP interactions .

Q. Example Optimization :

  • Introducing a trifluoromethyl group at the benzene ring improves target affinity (ΔΔG = −2.3 kcal/mol) .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

  • Degradation Pathways : Hydrolysis of the sulfonamide group under acidic conditions (pH < 4) .

  • Storage Recommendations :

    ConditionStability Duration
    −20°C, desiccated>2 years
    Room temperature<6 months
  • Stability Monitoring :

    • Quarterly HPLC analysis (RSD < 2% for peak area) .

Advanced: How can researchers validate target engagement in cellular models?

Answer:
Techniques :

Cellular Thermal Shift Assay (CETSA) :

  • Heat-shock treated lysates probed via Western blot for target protein stabilization .

Photoaffinity Labeling :

  • Incorporate a diazirine moiety into the compound for UV-induced crosslinking, followed by pull-down/MS identification .

BRET (Bioluminescence Resonance Energy Transfer) :

  • Monitor real-time interactions with NanoLuc-tagged targets .

Advanced: What crystallographic software tools are critical for refining complex sulfonamide structures?

Answer:

  • SHELX Suite :
    • SHELXL for least-squares refinement with TWIN/BASF commands for handling twinned crystals .
    • SHELXE for automated model building in low-resolution datasets (<1.5 Å) .
  • Olex2 :
    • Graphical interface for real-time Fourier map visualization .

Example Refinement Statistics (from ):

R0.0452
wR0.1217
GooF1.031

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.